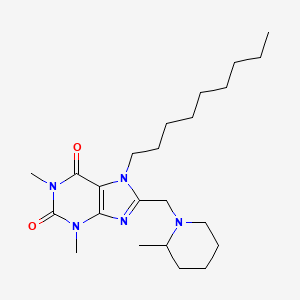

![molecular formula C22H23N3O2 B2828589 2-cyano-3-[4-(morpholin-4-yl)phenyl]-N-(1-phenylethyl)prop-2-enamide CAS No. 379731-91-6](/img/structure/B2828589.png)

2-cyano-3-[4-(morpholin-4-yl)phenyl]-N-(1-phenylethyl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound can be confirmed using various spectroscopic techniques. For instance, the structure of a similar compound, “2-cyano 3- (4-diphenylaminophenyl) prop 2-enoic acid”, was confirmed by 1H NMR and 13C NMR spectrum .Chemical Reactions Analysis

The compound “2-cyano-3- (4-oxo-4 H -chromen-3-yl)prop-2-enamide” has been reported to react with some phosphorus reagents, leading to the synthesis of novel diethyl phosphonates, 1,2,3-diazaphosphinanes, 1,2,3-thiazaphosphinine and 1,2-azaphospholes bearing a chromone ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For the related compound “2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid”, it has a molecular weight of 258.27 .Applications De Recherche Scientifique

Organic Synthesis and Medicinal Chemistry

The compound’s cyano group (–CN) and aromatic rings make it a valuable building block for organic synthesis. Researchers have utilized it to create novel derivatives with potential pharmaceutical applications. For instance, it serves as a precursor for the synthesis of phosphorus-containing heterocycles, such as 1,2,3-diazaphospholanes and 1,2,3-thiadiazaphospholanes . These derivatives may exhibit interesting biological activities, including antiviral, antibacterial, or antitumor effects.

Local Anesthetic Activity

In the context of chirality and local anesthetic activity, scientists have explored related compounds within the fomocaine group. Although not directly studied for this specific compound, the relationship between chirality and anesthetic properties remains an intriguing area of research . Further investigations could reveal its potential as a local anesthetic agent.

Dye and Sensor Development

The compound’s conjugated system and electron-withdrawing cyano group make it suitable for dye synthesis. Researchers have characterized its UV-Visible and NIR absorption spectra, which provide insights into its electronic transitions. Additionally, cyclic voltammetry studies have shed light on its redox behavior, essential for sensor development . Applications may include fluorescence probes or electrochemical sensors.

Chemical Education and Research

As a complex molecule, this compound serves as an excellent example for teaching organic chemistry concepts. Students can analyze its structure, predict reactivity, and explore its synthetic pathways. In research, it provides a platform for investigating reaction mechanisms and developing new synthetic methodologies.

Reaction of 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide: https://www.x-mol.com/paper/1225011359919947786?adv Syntheses and pharmacological activities of chiral fomocaines: https://xueshu.baidu.com/usercenter/paper/show?paperid=389d1a9bdf2ce22c7f301c1121d005d7 Synthesis and characterization of organic 2-(cyano 3-(4-diphenylamino)phenyl)prop-2-enamide: https://pubs.aip.org/aip/acp/article/2115/1/030564/797417/Synthesis-and-characterization-of-organic-2-cyano

Orientations Futures

The future directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. For instance, the related compound “2-cyano 3- (4-diphenylaminophenyl) prop 2-enoic acid” was used as a sensitizer in a dye-sensitized solar cell, indicating potential applications in the field of renewable energy .

Mécanisme D'action

Mode of Action

It is synthesized by a chemical method and its structure is confirmed by 1h nmr and 13c nmr spectrum .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature was maintained at 20°C during the cyclic voltammetry of the dye .

Propriétés

IUPAC Name |

2-cyano-3-(4-morpholin-4-ylphenyl)-N-(1-phenylethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c1-17(19-5-3-2-4-6-19)24-22(26)20(16-23)15-18-7-9-21(10-8-18)25-11-13-27-14-12-25/h2-10,15,17H,11-14H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXSMTDZGBUCQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)N3CCOCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-3-(4-morpholin-4-ylphenyl)-N-(1-phenylethyl)prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1,3-benzodioxol-5-yl(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2828506.png)

![5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2828510.png)

![Methyl 2-amino-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2828512.png)

![Ethyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2828514.png)

![N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2828515.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2828517.png)

![1-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2828520.png)

![4-[Carbamimidoyl(methyl)amino]benzoic acid;hydrochloride](/img/structure/B2828521.png)

![2,6-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2828523.png)

![3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2828525.png)